molecular formula C29H43NO4S B1665837 Avasimibe CAS No. 166518-60-1

Avasimibe

カタログ番号 B1665837
CAS番号: 166518-60-1
分子量: 501.7 g/mol
InChIキー: PTQXTEKSNBVPQJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Avasimibe is an orally active acyl coenzyme A-cholesterol acyltransferase (ACAT) inhibitor . It was developed with the aim of improving the bioavailability of ACAT inhibitors and has solution stability even at acidic pH . It has been used as a medicine for atherosclerosis due to its excellent and safe anti-inflammatory effects in humans .


Chemical Reactions Analysis

Avasimibe is known to interact with several cytochrome P450 isoenzymes, including CYP1A2, CYP2C9, and CYP2C19 . It acts as a potent activator of the pregnane X receptor, consequently inducing CYP3A4 and P-glycoprotein .


Physical And Chemical Properties Analysis

Avasimibe has a molecular weight of 501.72 . It is stable if stored as directed and should be protected from light and heat .

科学的研究の応用

3. Treatment of Peripheral Vascular Disease

  • Application Summary: Avasimibe has been investigated for use in the treatment of peripheral vascular disease . Peripheral vascular disease is a circulation disorder that affects blood vessels outside of the heart and brain, often those that supply the arms and legs.

4. Feline Coronavirus Replication Suppression

  • Application Summary: Avasimibe has been shown to block feline coronavirus replication by dysregulating the cholesterol transporter Niemann-Pick type C1 receptor, which is implicated in the life cycle of several viruses .

5. Treatment of Allergic Asthma

  • Application Summary: Avasimibe has been shown to alleviate disruption of the airway epithelial barrier by suppressing the Wnt/β-Catenin signaling pathway . This makes it a potential new therapeutic option for allergic asthma.

6. Anticancer Effects on Human Glioblastoma

  • Application Summary: Avasimibe has been shown to exert anticancer effects on human glioblastoma .

Safety And Hazards

Avasimibe is toxic and can cause serious damage to the eyes . It may also pose a risk of impaired fertility and harm to an unborn child . It is recommended to avoid inhalation and contact with skin, eyes, and clothing .

特性

IUPAC Name

[2,6-di(propan-2-yl)phenyl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H43NO4S/c1-17(2)22-14-25(20(7)8)27(26(15-22)21(9)10)16-28(31)30-35(32,33)34-29-23(18(3)4)12-11-13-24(29)19(5)6/h11-15,17-21H,16H2,1-10H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQXTEKSNBVPQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OS(=O)(=O)NC(=O)CC2=C(C=C(C=C2C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H43NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80168117
Record name Avasimibe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Avasimibe

CAS RN

166518-60-1
Record name Avasimibe
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166518-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Avasimibe [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166518601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avasimibe
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06442
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Avasimibe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AVASIMIBE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28LQ20T5RC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Avasimibe
Reactant of Route 2
Reactant of Route 2
Avasimibe
Reactant of Route 3
Reactant of Route 3
Avasimibe
Reactant of Route 4
Reactant of Route 4
Avasimibe
Reactant of Route 5
Reactant of Route 5
Avasimibe
Reactant of Route 6
Reactant of Route 6
Avasimibe

Citations

For This Compound
1,780
Citations
G Llaverías, JC Laguna… - Cardiovascular drug …, 2003 - Wiley Online Library
… safety profile for avasimibe. In the liver, avasimibe caused a significant reduction in the secretion of apo B and apo B-containing lipoproteins into plasma. Avasimibe induced cholesterol …
Number of citations: 88 onlinelibrary.wiley.com
JC Tardif, J Grégoire, PL L'Allier, TJ Anderson… - Circulation, 2004 - Am Heart Assoc
… inhibitor avasimibe was shown to reduce experimental atherosclerosis. This study was designed to investigate the effects of avasimibe … The hypothesis was that avasimibe would reduce …
Number of citations: 251 www.ahajournals.org
DJM Delsing, EH Offerman, W van Duyvenvoorde… - Circulation, 2001 - Am Heart Assoc
… between the LC control and avasimibe groups, the effect of avasimibe on lesion area (73% … inhibitor avasimibe are in agreement with previous studies showing that avasimibe can …
Number of citations: 137 www.ahajournals.org
K Xiong, G Wang, T Peng, F Zhou, S Chen, W Liu… - Cancer Cell …, 2021 - Springer
… and the unique function of avasimibe, we speculate that avasimibe exerts its anti-cancer effect by regulating E2F-1. However, the exact mechanism of avasimibe’s effect on prostate …
Number of citations: 4 link.springer.com
J Liu, W Fu, X Zheng, W Li, L Ren, J Wang… - Acta Pharmacologica …, 2021 - nature.com
… that avasimibe has anticancer activity. In this study we investigated the anticancer effects of avasimibe … Our results showed that avasimibe dose-dependently inhibited the proliferation of …
Number of citations: 24 www.nature.com
Y Luo, L Liu, X Li, Y Shi - Biomedicine & Pharmacotherapy, 2020 - Elsevier
… effect of avasimibe in glioma cell lines. Our results indicated that avasimibe could inhibit the … Furthermore, avasimibe can inhibit the proliferation, migration and invasion of glioma cell …
Number of citations: 12 www.sciencedirect.com
J Pan, Q Zhang, K Palen, L Wang, L Qiao, B Johnson… - …, 2019 - thelancet.com
… We found that avasimibe significantly decreased the … avasimibe in combination with KVax to prevent mouse lung tumorigenesis. Since CD4+ T cells are relatively resistant to avasimibe-…
Number of citations: 32 www.thelancet.com
W Insull Jr, M Koren, J Davignon, D Sprecher, H Schrott… - Atherosclerosis, 2001 - Elsevier
… the safety of avasimibe when … of avasimibe administered to rats for up to 6 months and to dogs for up to 1 year [19]. After oral administration of avasimibe in the rat and dog, avasimibe …
Number of citations: 115 www.sciencedirect.com
FJ Raal, AD Marais, E Klepack, J Lovalvo, R McLain… - Atherosclerosis, 2003 - Elsevier
… This study assessed the efficacy and safety of avasimibe (CI-1011), an inhibitor of acyl … , avasimibe 750 mg QD, and the combined treatment of atorvastatin 80 mg QD and avasimibe 750 …
Number of citations: 56 www.sciencedirect.com
J Lei, H Wang, D Zhu, Y Wan… - Journal of Cellular …, 2020 - Wiley Online Library
… Avasimibe is an acyl coenzyme A-cholesterol … Herein, we report the combinational usage of avasimibe and a safe … with good safety profile and avasimibe treatment combined DOX–…
Number of citations: 34 onlinelibrary.wiley.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。